4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
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Overview
Description
4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a ketone group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditionsThe ketone group at the 7-position can be introduced via oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of the chlorine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyrrolopyridine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines .
Scientific Research Applications
4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with similar structural features but different biological activities.
5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one: A closely related compound without the chlorine substitution.
Uniqueness
4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the chlorine atom at the 4-position and the ketone group at the 7-position differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C7H5ClN2O |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-9-6-4(5)3-10-7(6)11/h1-2H,3H2,(H,10,11) |
InChI Key |
HFMIDEZZRMURRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2C(=O)N1)Cl |
Origin of Product |
United States |
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